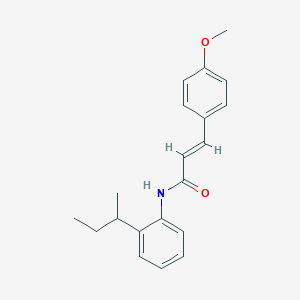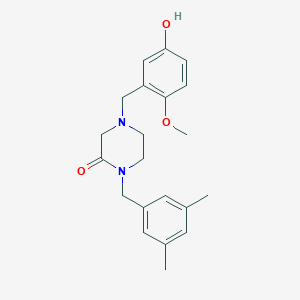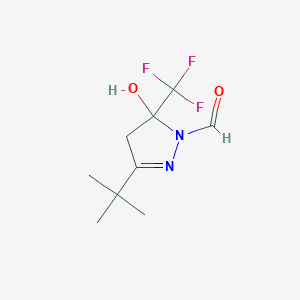![molecular formula C17H30N6O2S B5323758 4-[4-(butylsulfonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5323758.png)
4-[4-(butylsulfonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(butylsulfonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound is known to have potential therapeutic applications in the treatment of various diseases, including cancer and neurological disorders. In
Mecanismo De Acción
The mechanism of action of 4-[4-(butylsulfonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and neurodegeneration. This compound has been shown to inhibit the activity of protein kinases, such as AKT and ERK, which are involved in cancer cell growth and survival. Additionally, this compound has been shown to modulate the activity of neurotransmitters, such as dopamine and serotonin, which are involved in neurodegeneration.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which inhibits their growth and proliferation. Additionally, this compound has been shown to modulate the activity of various neurotransmitters, which can have neuroprotective effects in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-[4-(butylsulfonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine in lab experiments include its potential therapeutic applications in cancer and neurological disorders, as well as its ability to selectively target cancer cells and modulate neurotransmitter activity. However, limitations of using this compound in lab experiments include its potential toxicity and limited availability.
Direcciones Futuras
For research on 4-[4-(butylsulfonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine include further optimization of its synthesis method, exploration of its potential therapeutic applications in other diseases, such as autoimmune disorders and infectious diseases, and investigation of its potential toxicity and side effects. Additionally, future research could focus on the development of derivatives of this compound with improved efficacy and selectivity.
Métodos De Síntesis
The synthesis of 4-[4-(butylsulfonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine involves the reaction of 4-methyl-1-piperazine with 4-(butylsulfonyl)piperazine in the presence of a catalyst. The resulting intermediate is then reacted with 2-chloro-6-(4-methyl-1-piperazinyl)pyrimidine to yield the final product. The synthesis of this compound has been optimized through various methods, including microwave-assisted synthesis and solvent-free synthesis.
Aplicaciones Científicas De Investigación
4-[4-(butylsulfonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine has been extensively studied for its potential therapeutic applications in the treatment of cancer and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. In neurological research, this compound has been shown to have neuroprotective effects and potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
4-(4-butylsulfonylpiperazin-1-yl)-6-(4-methylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N6O2S/c1-3-4-13-26(24,25)23-11-9-22(10-12-23)17-14-16(18-15-19-17)21-7-5-20(2)6-8-21/h14-15H,3-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAQNMSRXMVYHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCN(CC1)C2=NC=NC(=C2)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]methyl}-1,2,4-oxadiazole-3-carboxamide](/img/structure/B5323680.png)
![4-morpholin-4-yl-7-[2-(1H-pyrrol-1-yl)pentanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5323687.png)

![3'-(aminomethyl)-5-{[(2-methoxyethyl)amino]sulfonyl}-3-biphenylcarboxylic acid hydrochloride](/img/structure/B5323698.png)
![(3S*,5R*)-1-(1-benzofuran-2-ylmethyl)-5-{[(2-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5323706.png)
![7-(2-methylphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5323708.png)
![6-[(5-bromo-2-furyl)methylene]-5-imino-2-[(2-methylphenoxy)methyl]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5323714.png)
![3-{[(2-fluorobenzyl)amino]methyl}-3-hydroxy-1-(4-isopropylbenzyl)piperidin-2-one](/img/structure/B5323717.png)
![2-(1-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,3'-piperidin]-1'-yl)nicotinonitrile](/img/structure/B5323718.png)

![3-[4-(hexyloxy)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5323736.png)
![4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-(1-methyl-4-piperidinyl)benzamide](/img/structure/B5323740.png)

![N-[(1S*,2R*)-2-aminocyclobutyl]-3-(4-chloro-1H-pyrazol-1-yl)propanamide](/img/structure/B5323757.png)